

Technical Comparison Guide: 3-Methoxy-N,N-dimethylbenzenesulfonamide

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Compound of Interest

Compound Name: 3-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B8708688

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Category: Pharmaceutical Intermediates & Directed Metalation Scaffolds CAS: 6971-59-1 (Generic generic structure match) / Note: Often cited as intermediate in patents (e.g., WO2014037751).[1]

Executive Summary

3-methoxy-N,N-dimethylbenzenesulfonamide is a bifunctional aromatic scaffold widely utilized in the synthesis of polysubstituted benzenesulfonamide drugs (e.g., Mps1 kinase inhibitors, p53 restorers).[1] Its primary value lies in its dual-directing group (DMG) capability, where the sulfonamide and methoxy groups cooperatively or competitively direct ortho-lithiation, enabling precise regioselective functionalization.

Unlike the solvent 3-methoxy-N,N-dimethylpropanamide (M-100), this benzenesulfonamide is a solid-state or viscous oil building block.[1] This guide compares its performance against standard alternatives (N,N-diethyl analogs and halo-isosteres) regarding synthetic regiocontrol, metabolic stability, and solubility profiles.

Technical Profile & Mechanism of Action

Structural Properties[1][2]

- Molecular Formula: C

H

NO

S

- Molecular Weight: 215.27 g/mol
- Key Functional Groups:
 - Sulfonamide (-SO₂NH₂)

NMe

): Strong ortho-directing metalation group (DMG); electron-withdrawing.

- Methoxy (-OMe): Moderate DMG; electron-donating (resonance).[1]

Mechanism: Directed Ortho Metalation (DoM)

The compound's "performance" is best defined by its reactivity with lithium bases (n-BuLi, s-BuLi).[1] The coordination of Lithium to the sulfonyl oxygen and/or methoxy oxygen directs deprotonation.

- Site A (C2 - Between groups): Synergistic directing effect (highly activated but sterically crowded).
- Site B (C4 - Ortho to OMe): Activated by OMe, less sterically hindered.
- Site C (C6 - Ortho to SO₂): Activated by SO₂.

Comparative Performance Analysis

Synthetic Utility: Regioselectivity in Lithiation

Comparison with N,N-Diethyl analog (classic Snieckus reagent) and 3-Fluoro analog.[1]

Feature	3-Methoxy-N,N-Dimethyl (Target)	3-Methoxy-N,N-Diethyl (Alternative 1)	3-Fluoro-N,N-Dimethyl (Alternative 2)
Primary DMG Strength	High (SO NMe)	High (SO NEt)	Moderate (F is inductive only)
Steric Hindrance	Low (Methyl groups are small)	High (Ethyl groups block C2 attack)	Very Low
C2-Lithiation Yield	High (>85%) due to reduced sterics	Low (<40%) due to Et steric clash	High (Inductive activation)
Crystallinity	Moderate (often solid/oil mix)	High (often crystalline solid)	Moderate
Atom Economy	Higher (Me vs Et)	Lower	Highest

Expert Insight: The N,N-dimethyl variant is superior when functionalization at the C2 position (between SO

and OMe) is required. The bulky N,N-diethyl group often forces lithiation to the C6 position or C4 position, making the dimethyl variant the reagent of choice for synthesizing 1,2,3-trisubstituted patterns found in kinase inhibitors.

Pharmacophore Properties (Medicinal Chemistry)

Comparison of the scaffold's contribution to drug properties (e.g., in Mps1 inhibitors).

Property	3-Methoxy-N,N-Dimethyl	3-Chloro-N,N-Dimethyl	3-Methoxy-N-Methyl (Secondary)
H-Bonding	Acceptor only (SONgcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted"> , OMe)	Acceptor only (SO)	Donor + Acceptor (NH)
Lipophilicity (cLogP)	Moderate (~1.2)	High (~1.8)	Low (~0.8)
Metabolic Stability	Moderate (O-demethylation risk)	High (Cl is stable)	Low (N-dealkylation)
Solubility	Good (Polar aprotic nature)	Poor	Excellent

Expert Insight: While the 3-Chloro analog offers better metabolic stability, the 3-Methoxy group is often retained to improve aqueous solubility and target specific hydrogen-bond pockets in enzymes (e.g., hinge regions of kinases).[1]

Experimental Protocols

Protocol A: Synthesis from Sulfonyl Chloride

Objective: High-yield preparation of the core scaffold. Reference: Adapted from ChemicalBook and BenchChem standard protocols [1, 2].

- Reagents:
 - 3-Methoxybenzenesulfonamide chloride (1.0 eq)[1]
 - Dimethylamine (40% aq. solution or HCl salt, 2.5 eq)
 - Triethylamine (3.0 eq, if using amine salt)

- DCM (Solvent, 10 volumes)[2]
- Procedure:
 - Step 1: Dissolve 3-methoxybenzenesulfonyl chloride in DCM at 0°C.
 - Step 2: Add Dimethylamine dropwise (exothermic). Maintain T < 10°C.
 - Step 3: Stir at RT for 2 hours. Monitor by TLC (Hex:EtOAc 7:3).
 - Step 4: Wash with 1N HCl (remove excess amine), then Brine.
 - Step 5: Dry (MgSO₄) and concentrate.
 - Yield: Typically 92-96% (Off-white solid or viscous oil).[1]

Protocol B: Regioselective Ortho-Lithiation

Objective: Functionalization at C2 position. Reference: Principles based on Snieckus DoM methodology [3].

- Reagents:
 - Target Sulfonamide (1.0 eq)
 - n-Butyllithium (1.2 eq, 2.5M in hexanes)[1]
 - THF (Anhydrous, 15 volumes)
 - Electrophile (e.g., MeI, DMF, I₂) (1.5 eq)
- Procedure:
 - Step 1: Dissolve sulfonamide in THF under N

. Cool to -78°C .

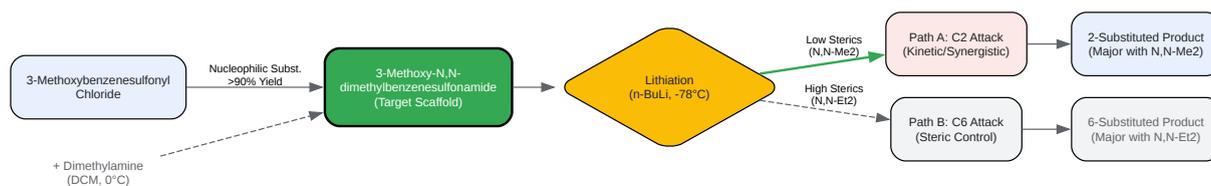
- Step 2: Add n-BuLi dropwise over 20 min. Solution turns yellow/orange.
- Step 3: Stir at -78°C for 1 hour (Lithiation).
- Step 4: Add Electrophile. Warm to RT overnight.
- Step 5: Quench with sat. NH₄Cl.

Cl. Extract with EtOAc.[2]

Visualizations

Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis of the scaffold and its divergent lithiation pathways based on steric control.

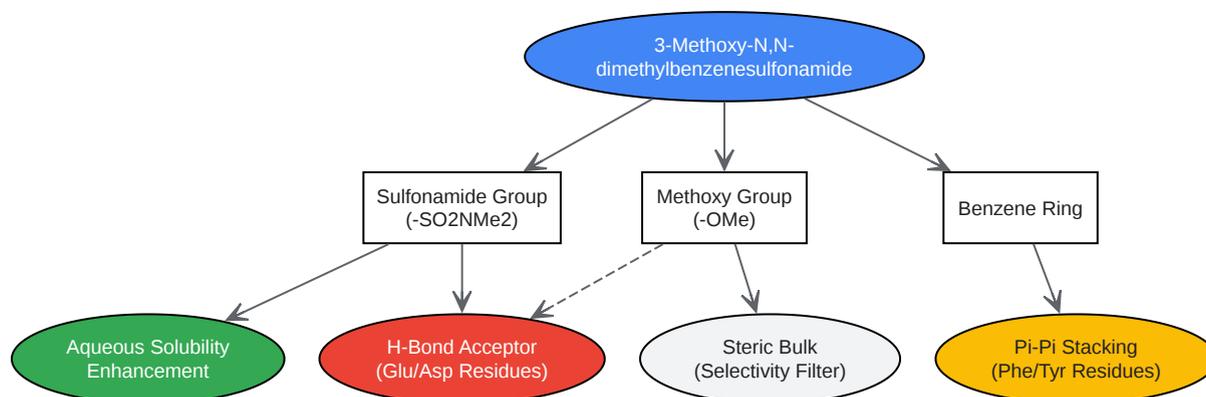


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Figure 1: Synthesis and divergent lithiation pathways. Note the preference for C2 functionalization with the dimethyl scaffold.

Pharmacophore Interaction Map

This diagram visualizes how the molecule interacts within a theoretical binding pocket (e.g., Kinase ATP site), highlighting the difference between the Methoxy and Sulfonamide groups.



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Figure 2: Pharmacophoric contributions of the scaffold in drug-target interactions.[1]

References

- Snieckus, V. Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Equivalents of General Carbonyl Functional Groups. Chemical Reviews, 1990. (Foundational Reference for DoM mechanism described in Section 3).
- Google Patents. WO2014037751A1 - Pharmacologically active compounds (Mps1 Inhibitors).[1] Available at:

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Sources

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